molecular formula C11H9FN2O3 B2548694 methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate CAS No. 1007073-76-8

methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No. B2548694
CAS RN: 1007073-76-8
M. Wt: 236.202
InChI Key: NMHSTNZYBIGESI-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate (MFPHPC) is a synthetic compound belonging to the pyrazole family. It is a white crystalline solid that is soluble in water, ethanol, and other polar solvents. MFPHPC has a wide range of applications in scientific research and lab experiments, due to its unique chemical structure and properties.

Scientific Research Applications

Anti-Breast Cancer Activity

Pyrazoles and their derivatives play a pivotal role in medicine due to their diverse biological activities. In particular, they are known for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic functions . Researchers have reported that pyrazole derivatives exhibit anti-cancer activity against breast cancer cell lines . The synthesized compound’s binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand . This suggests its potential as an anti-breast cancer agent.

Hepatic Cancer Agents

Several pyrazoles have been patented as hepatic cancer (HePG-2) agents . Their unique chemical structure and stability make them promising candidates for combating liver cancer.

Cyclooxygenase-2 (COX-2) Inhibition

Celecoxib, a commercial drug, exhibits COX-2 inhibitory activity . The fluorine substitution in fluorinated compounds enhances their binding affinity to proteins, making them valuable in medicinal chemistry.

Organic Synthesis

The synthesis of pyrazoles involves various methods, including the Knorr reaction and the pyrazoline pathway. The latter entails the reaction of α, β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to yield pyrazole molecules . Researchers continue to explore novel synthetic routes for pyrazoles.

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds are popular in medicinal chemistry due to the stability of the C-F bond. Researchers leverage fluorine substitution to enhance protein–ligand binding affinity . The compound’s fluorine atom may contribute to its pharmacological properties.

properties

IUPAC Name

methyl 2-(4-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-11(16)9-6-10(15)14(13-9)8-4-2-7(12)3-5-8/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWJQRBYNJRULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

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